molecular formula C15H17F2N3O2 B2472857 N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide CAS No. 1181865-14-4

N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide

Cat. No. B2472857
CAS RN: 1181865-14-4
M. Wt: 309.317
InChI Key: INGKAUNFHUUDFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl ring, the introduction of the cyanide group, the creation of the difluoromethoxy group, and the attachment of the acetamide group. Each of these steps would require specific reagents and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl ring would provide a degree of rigidity to the molecule, while the other groups would likely contribute to its reactivity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyanide group could be hydrolyzed to form a carboxylic acid, or it could react with a primary amine to form an imine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar cyanide, difluoromethoxy, and acetamide groups would likely make the compound somewhat polar, affecting its solubility in different solvents .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its reactivity under different conditions, and testing of its biological activity. This could potentially lead to the development of new methods for the synthesis of similar compounds, or the discovery of new biological targets .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(difluoromethoxy)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c16-14(17)22-12-5-3-11(4-6-12)19-9-13(21)20-15(10-18)7-1-2-8-15/h3-6,14,19H,1-2,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGKAUNFHUUDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide

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